molecular formula C12H11N5O B14170647 (2-amino-7H-purin-8-yl)(phenyl)methanol CAS No. 4460-09-7

(2-amino-7H-purin-8-yl)(phenyl)methanol

Katalognummer: B14170647
CAS-Nummer: 4460-09-7
Molekulargewicht: 241.25 g/mol
InChI-Schlüssel: RIQYVAYEPWVCNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-amino-7H-purin-8-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H11N5O. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains both amino and phenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-7H-purin-8-yl)(phenyl)methanol typically involves the reaction of purine derivatives with phenylmethanol under specific conditions. One common method involves the use of a purine derivative, such as 2-amino-7H-purine, which is reacted with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(2-amino-7H-purin-8-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2-amino-7H-purin-8-yl)(phenyl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-amino-7H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, leading to potential anticancer effects. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-amino-6-chloropurin-8-yl)(phenyl)methanol
  • (2-amino-7H-purin-8-yl)(4-methylphenyl)methanol
  • (2-amino-7H-purin-8-yl)(2-chlorophenyl)methanol

Uniqueness

(2-amino-7H-purin-8-yl)(phenyl)methanol is unique due to its specific combination of amino and phenyl groups attached to the purine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications .

Eigenschaften

CAS-Nummer

4460-09-7

Molekularformel

C12H11N5O

Molekulargewicht

241.25 g/mol

IUPAC-Name

(2-amino-7H-purin-8-yl)-phenylmethanol

InChI

InChI=1S/C12H11N5O/c13-12-14-6-8-10(17-12)16-11(15-8)9(18)7-4-2-1-3-5-7/h1-6,9,18H,(H3,13,14,15,16,17)

InChI-Schlüssel

RIQYVAYEPWVCNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=NC3=NC(=NC=C3N2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.